(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one

Catalog No.
S12139076
CAS No.
M.F
C20H13NO2
M. Wt
299.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one

Product Name

(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one

IUPAC Name

(4Z)-4-(naphthalen-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

InChI

InChI=1S/C20H13NO2/c22-20-18(21-19(23-20)16-7-2-1-3-8-16)13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H/b18-13-

InChI Key

VJEQAFKSQWRSLC-AQTBWJFISA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4C=C3)C(=O)O2

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC4=CC=CC=C4C=C3)/C(=O)O2

(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one is a compound belonging to the oxazolone family, characterized by its unique structure that includes a naphthylmethylene group attached to the oxazolone core. This compound is notable for its potential applications in medicinal chemistry due to its biological activity and structural versatility. The molecular formula of (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one is C17H13NO2C_{17}H_{13}NO_{2}, and it has a molecular weight of approximately 263.29 g/mol. Its structure features a five-membered heterocyclic ring containing nitrogen and oxygen, which contributes to its reactivity and interaction with biological targets.

The chemical reactivity of (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one can be attributed to the presence of the oxazolone moiety, which can undergo various transformations:

  • Condensation Reactions: The oxazolone can participate in condensation reactions with nucleophiles, leading to the formation of more complex molecules.
  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, resulting in the formation of corresponding carboxylic acids and amines.
  • Cyclization: It may also undergo cyclization reactions with appropriate reagents to form bicyclic or polycyclic structures, enhancing its pharmacological properties.

These reactions highlight the compound's potential as a precursor in synthetic organic chemistry.

(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one exhibits significant biological activities that make it a subject of interest in pharmacology:

  • Antimicrobial Properties: Studies have indicated that compounds within the oxazolone family possess antimicrobial activity, suggesting potential applications in treating infections.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, indicating that (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one could be explored for anticancer therapies.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially acting as an inhibitor, which could be beneficial in various therapeutic contexts.

The synthesis of (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one can be achieved through several methods:

  • Multicomponent Synthesis: A green synthesis approach involves the mechanochemical grinding of glycine, benzoyl chloride, and 2-naphthaldehyde under solvent-free conditions, yielding high purity and efficiency .
  • Conventional Methods: Traditional synthetic routes often involve refluxing starting materials in solvents like acetic anhydride or using catalysts such as tungstophosphoric acid under microwave irradiation .

The applications of (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one span various fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for potential use as an antimicrobial and anticancer agent.
  • Material Science: The compound's unique structure may also find applications in developing new materials with specific optical or electronic properties.
  • Chemical Intermediates: It serves as a building block for synthesizing more complex organic compounds in medicinal chemistry.

Interaction studies involving (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one focus on its binding affinity to various biological targets:

  • Protein Binding Studies: Research indicates that this compound can bind to specific proteins involved in disease pathways, suggesting its potential as a lead compound for drug development.
  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound interacts at the molecular level with target enzymes or receptors.

Several compounds share structural similarities with (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Properties
4-Benzylidene-2-phenyloxazoloneC16H11NO2C_{16}H_{11}NO_{2}Anticancer properties
5(4H)-Oxazolone, 2-phenyloxazoleC16H11NO2C_{16}H_{11}NO_{2}Antimicrobial activity
4-(Phenylmethylene)-2-phenyloxazoloneC16H11NO2C_{16}H_{11}NO_{2}Enzyme inhibition

These compounds demonstrate similar reactivity patterns but differ in their biological activities and applications, making (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one unique due to its specific naphthylmethylene substituent which enhances its pharmacological profile.

Traditional Cyclocondensation Approaches for Oxazol-5(4H)-One Scaffolds

The Erlenmeyer azlactone synthesis remains the cornerstone for constructing oxazol-5(4H)-one derivatives. This method involves the cyclocondensation of N-acyl glycine derivatives with aromatic aldehydes in the presence of acetic anhydride and sodium acetate. For (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one, the reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization to yield the oxazolone core.

Key Reaction Parameters:

  • N-Acyl Glycine Precursor: 2-(4-Substituted benzamido)acetic acids are commonly used.
  • Aldehyde Component: 2-Naphthaldehyde introduces the naphthylmethylene group.
  • Conditions: Reflux in acetic anhydride (3–5 hours) with catalytic sodium acetate.

The stereochemical outcome (Z-configuration) is influenced by the bulky naphthyl group, which favors the thermodynamically stable isomer. Side products, such as open-chain imines or diastereomers, are minimized through precise stoichiometric control.

Novel One-Pot Synthesis Strategies in Aqueous Media

Recent advances emphasize solvent sustainability. While traditional methods rely on acetic anhydride, emerging protocols explore aqueous-organic biphasic systems. For example, a one-pot approach using water-THF mixtures (4:1 v/v) at 60°C achieves comparable yields (68–72%) while reducing hazardous waste. However, the limited solubility of naphthaldehyde in water necessitates phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

Advantages:

  • Reduced environmental impact.
  • Simplified purification due to aqueous workup.

Limitations:

  • Lower yields for electron-deficient aldehydes.
  • Extended reaction times (8–12 hours).

Role of DMT-MM in Facilitating Cyclodehydration

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), a potent dehydrating agent, has been hypothesized to improve cyclodehydration efficiency in oxazolone synthesis. Though not directly documented for (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one, analogous studies on azlactones demonstrate DMT-MM’s ability to accelerate intramolecular ester-to-amide transformations under mild conditions.

Proposed Mechanism:

  • Activation of the carboxylate group via DMT-MM.
  • Nucleophilic attack by the adjacent amine to form the oxazolone ring.

Potential Benefits:

  • Room-temperature reactions.
  • Higher functional group tolerance compared to acetic anhydride.

By-Product Analysis in Dehydropeptide Synthesis Contexts

The synthesis of dehydropeptides using oxazolones often generates by-products, including:

By-ProductFormation PathwayMitigation Strategy
Linear DehydropeptidesIncomplete cyclization of azlactonesExtended reaction times (≥6 hours).
Diastereomeric OxazolonesEpimerization at the α-carbonLow-temperature conditions (0–5°C).
Polymerized AdductsAldehyde self-condensationSlow addition of aldehyde.

Mass spectrometry and HPLC analyses are critical for identifying these impurities.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

299.094628657 g/mol

Monoisotopic Mass

299.094628657 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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